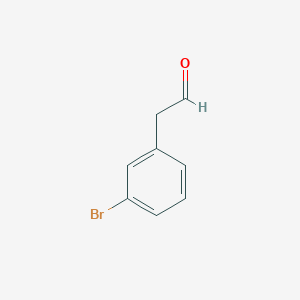

2-(3-Bromophenyl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPCWVVXGHFKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606559 | |

| Record name | (3-Bromophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109347-40-2 | |

| Record name | (3-Bromophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Bromophenyl Acetaldehyde

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of 2-(3-bromophenyl)acetaldehyde and related compounds often rely on classical organic reactions, including bromination, Wittig reactions, oxidation of alcohols, and aldol (B89426) condensations.

Bromination of Phenylacetaldehyde (B1677652) Analogues

The direct bromination of phenylacetaldehyde analogues is a potential route to introduce a bromine atom onto the aromatic ring. While direct bromination of phenylacetaldehyde itself can be challenging due to the reactivity of the aldehyde group, bromination of related precursors is a common strategy. For instance, the bromination of acetophenone (B1666503) derivatives is a well-established method. In a related synthesis, p-bromoacetophenone is treated with bromine in glacial acetic acid to yield p-bromophenacyl bromide with a yield of 69–72% after recrystallization orgsyn.org. The reaction is typically conducted at temperatures below 20°C orgsyn.org.

Another relevant example is the bromination of cinnamaldehyde (B126680). This reaction, when carried out with bromine in glacial acetic acid followed by treatment with anhydrous potassium carbonate, produces α-bromocinnamaldehyde in approximately 80% yield chemicalbook.com. A more recent method involves the addition reaction of cinnamaldehyde with silica (B1680970) gel-supported bromine in carbon tetrachloride, followed by an elimination reaction using sodium carbonate and a phase transfer catalyst, achieving a yield of 94.9% google.com.

| Starting Material | Brominating Agent | Solvent | Product | Yield |

| p-Bromoacetophenone | Bromine | Glacial Acetic Acid | p-Bromophenacyl bromide | 69-72% |

| Cinnamaldehyde | Bromine | Glacial Acetic Acid | α-Bromocinnamaldehyde | ~80% |

| Cinnamaldehyde | Silica gel supported bromine | Carbon Tetrachloride | α-Bromocinnamaldehyde | 94.9% |

Wittig Reaction Strategies for Aldehyde Precursors

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, typically by reacting a phosphorus ylide with an aldehyde or ketone lumenlearning.comwikipedia.org. This reaction can be employed in a retrosynthetic approach to generate precursors that can be subsequently converted to this compound. For example, an alkene precursor could be synthesized via a Wittig reaction between 3-bromobenzaldehyde (B42254) and a suitable phosphorus ylide. Subsequent oxidation of the resulting alkene would yield the desired aldehyde.

The preparation of the Wittig reagent itself involves the reaction of a phosphine (B1218219), typically triphenylphosphine, with an alkyl halide to form a phosphonium (B103445) salt. This salt is then deprotonated with a strong base, such as n-butyllithium, to generate the nucleophilic ylide lumenlearning.comlibretexts.org. The reaction of the ylide with the aldehyde proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and a phosphine oxide wikipedia.orglibretexts.org. The stereochemistry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions wikipedia.orgorganic-chemistry.org.

Oxidation Methods of Corresponding Alcohols (e.g., Dess-Martin Periodinane)

A highly effective and mild method for the synthesis of aldehydes is the oxidation of their corresponding primary alcohols. For the synthesis of this compound, the precursor alcohol is 2-(3-bromophenyl)ethanol. This alcohol is commercially available and can be oxidized using a variety of reagents.

The Dess-Martin periodinane (DMP) oxidation is a particularly advantageous method due to its mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields wikipedia.orgwikipedia.org. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) wikipedia.orgorganic-chemistry.org. DMP is known for its high chemoselectivity, tolerating a wide range of sensitive functional groups wikipedia.org. The workup is generally straightforward, making it a preferred method in many synthetic applications wikipedia.orgorganic-chemistry.org. The rate of the Dess-Martin oxidation can be accelerated by the presence of water wikipedia.org.

| Oxidizing Agent | Substrate | Product | Key Advantages |

| Dess-Martin Periodinane (DMP) | Primary Alcohols | Aldehydes | Mild conditions, high yields, short reaction times, high chemoselectivity |

Aldol Condensation Approaches to Related Acrylaldehydes

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound ncert.nic.in. This methodology can be applied to synthesize acrylaldehydes that are structurally related to this compound.

A pertinent example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, between an aromatic aldehyde and an aliphatic aldehyde or ketone. For instance, the reaction of 3-bromobenzaldehyde with acetaldehyde (B116499) in the presence of a base like sodium hydroxide (B78521) would be expected to yield 3-(3-bromophenyl)acrolein (3-bromocinnamaldehyde). Similarly, a solvent-free aldol condensation of 3-bromobenzaldehyde with acetophenone using sodium hydroxide pellets has been reported to produce chalcone (B49325) derivatives rsc.org. This demonstrates the feasibility of using 3-bromobenzaldehyde as a substrate in aldol-type reactions to generate α,β-unsaturated carbonyl compounds.

Emerging Synthetic Approaches

Modern synthetic chemistry is increasingly moving towards more efficient, safer, and scalable methodologies. Continuous flow chemistry represents a significant advancement in this area.

Continuous Flow Chemistry Protocols for Acetaldehyde Derivatives

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of monoarylated acetaldehydes has been successfully demonstrated using a continuous-flow process organic-chemistry.orgacs.org.

One such method involves the Meerwein arylation of ethyl vinyl ether with an aryldiazonium salt, generated in situ from the corresponding aniline (B41778) organic-chemistry.orgacs.org. This approach is particularly valuable as it proceeds under mild, non-basic conditions, which allows for a high degree of functional group tolerance organic-chemistry.orgacs.org. The continuous-flow setup enables the safe generation and use of potentially unstable aryldiazonium salts, making the process scalable acs.org. This methodology could be directly applied to the synthesis of this compound by using 3-bromoaniline (B18343) as the starting material.

Another emerging continuous-flow protocol is the palladium-catalyzed reductive carbonylation of (hetero)aryl bromides using syngas (a mixture of carbon monoxide and hydrogen) to produce the corresponding aldehydes nih.govresearchgate.net. This method has been shown to be effective for a variety of aryl bromides, offering good to excellent yields researchgate.net. The precise control over the CO-to-H2 ratio afforded by the flow setup is critical for optimizing the reaction yield nih.gov.

| Method | Key Features | Potential Application for this compound |

| Meerwein arylation of ethyl vinyl ether | Continuous flow, in situ generation of aryldiazonium salts, mild conditions | Synthesis from 3-bromoaniline |

| Pd-catalyzed reductive carbonylation | Continuous flow, use of syngas, low catalyst loading | Synthesis from 1,3-dibromobenzene (B47543) or 3-bromophenyl bromide |

Green Chemistry Principles in Synthesis

Green chemistry is a foundational philosophy in modern chemical synthesis that aims to design products and processes that minimize the use and generation of hazardous substances yale.eduepa.gov. Key principles include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalytic reagents over stoichiometric ones yale.eduepa.gov. The application of these principles to the synthesis of aldehydes is an active area of research, focusing on alternative energy sources and reaction media.

Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful tool for enhancing reaction rates and yields. The physical phenomenon underlying sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of extreme temperature and pressure nih.govnih.gov. This process improves mass transfer and can activate substrates, leading to significant acceleration of chemical reactions.

The use of ultrasound has been shown to be highly effective in reactions involving aldehydes, often leading to shorter reaction times and higher yields compared to conventional methods nih.govnih.gov. For example, ultrasound-assisted methods have been developed for the efficient one-pot synthesis of various heterocyclic compounds from aldehydes under mild, catalyst-free conditions in water nih.govrsc.org. While specific protocols for the ultrasonic-assisted synthesis of this compound are not detailed in the literature, the general principles suggest it could be a viable method for accelerating the oxidation of 2-(3-bromophenyl)ethanol, potentially reducing energy consumption and improving efficiency.

Microwave-assisted synthesis has become a cornerstone of green chemistry by offering a highly efficient method of heating that often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity oatext.comscielo.org.mx. Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the reaction mixture directly and volumetrically through dielectric heating oatext.com. This technique has been successfully applied to a wide range of organic transformations involving aldehydes, including aldol condensations, Knoevenagel reactions, and various multicomponent reactions mtak.hu.

Solvent-free, microwave-assisted methods have been developed for converting aromatic aldehydes into other functional groups like nitriles and oximes mdpi.com. Furthermore, the reduction of aldehydes to alcohols using silica-supported sodium borohydride (B1222165) under microwave irradiation has been shown to be rapid and efficient, minimizing waste compared to conventional methods sapub.org. These findings underscore the potential of microwave technology to create more sustainable pathways for reactions involving aldehydes, including the synthesis of this compound.

Conducting chemical reactions without a solvent (neat conditions) is a primary goal of green chemistry, as it eliminates solvent waste, which is a major contributor to pollution from the chemical industry. Solvent-free reactions can lead to simpler work-up procedures, reduced costs, and lower environmental impact cmu.edu. These reactions are often facilitated by alternative energy sources like microwave irradiation or mechanical grinding (mechanochemistry) cmu.edunih.gov.

For reactions involving aldehydes, solvent-free conditions have proven highly effective. For example, an efficient method for the preparation of acylals from aldehydes catalyzed by antimony trichloride (B1173362) proceeds in excellent yields under solvent-free conditions at room temperature tandfonline.com. Similarly, aldol condensation reactions have been shown to proceed more efficiently in the absence of a solvent compared to in solution cmu.edu.

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign options, with water being the most desirable choice. Water is non-toxic, non-flammable, and inexpensive. Many ultrasound-assisted syntheses involving aldehydes have been successfully performed in water, demonstrating its viability as a green solvent nih.gov.

The principle of catalysis is central to green synthesis. Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, minimizing waste yale.eduepa.gov. Research into green catalysts for aldehyde production includes the use of polyoxometalates (POMs) with environmentally safe oxidants like molecular oxygen innoget.com. This approach allows for the efficient and selective cleavage of alkenes to produce aldehydes and ketones, representing a sustainable alternative to traditional oxidation methods innoget.com.

Optimization of Reaction Parameters and Yields

The optimization of reaction conditions is a critical step in developing any synthetic protocol to ensure the highest possible yield, purity, and efficiency while minimizing costs and environmental impact sigmaaldrich.com. This process involves systematically varying key parameters such as temperature, reaction time, solvent, and the concentrations of reactants and catalysts sigmaaldrich.comacs.org. Statistical methods like Design of Experiments (DoE) are often employed to efficiently explore the relationships between these factors and the reaction outcome acs.org.

For the synthesis of an aldehyde like this compound, likely via the oxidation of 2-(3-bromophenyl)ethanol, optimization would involve screening different oxidizing agents, catalysts, solvents, and temperatures. The goal is to find a set of conditions that maximizes the conversion of the starting material and the selectivity for the desired aldehyde product, while minimizing the formation of byproducts such as the over-oxidized carboxylic acid (3-bromophenylacetic acid).

The following interactive table illustrates a hypothetical optimization study for the synthesis of a generic arylacetaldehyde. By adjusting the parameters, one can observe the impact on the reaction yield, demonstrating the principles of process optimization.

Interactive Table: Illustrative Optimization of a Generic Arylacetaldehyde Synthesis

This table is a representative example to illustrate the process of reaction optimization and does not represent actual experimental data for this compound.

| Entry | Oxidant (Equivalents) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PCC (1.5) | None | 25 | 12 | 75 |

| 2 | DMP (1.5) | None | 25 | 3 | 88 |

| 3 | TEMPO (0.1) / NaOCl (1.2) | KBr (0.1) | 0 | 1 | 92 |

| 4 | TEMPO (0.1) / NaOCl (1.2) | KBr (0.1) | 25 | 1 | 85 |

| 5 | O₂ (1 atm) | Pd(OAc)₂ (5) | 80 | 24 | 65 |

Catalyst Systems and Loadings

The choice of an oxidizing agent and its loading is critical in the conversion of 2-(3-bromophenyl)ethanol to this compound, aiming for high conversion and selectivity while minimizing the formation of over-oxidized products like carboxylic acids. Several catalyst systems are effective for this transformation.

Pyridinium Chlorochromate (PCC): A widely used and effective reagent for the oxidation of primary alcohols to aldehydes is Pyridinium Chlorochromate (PCC). In a typical procedure analogous to the synthesis of 2-(2-bromophenyl)acetaldehyde, a molar excess of PCC is used to ensure complete conversion of the starting alcohol. For instance, a 1.4-fold molar equivalent of PCC relative to the alcohol has been successfully employed. prepchem.com This stoichiometric approach, while reliable, generates chromium-containing byproducts that require careful disposal.

Dess-Martin Periodinane (DMP): Dess-Martin Periodinane is another mild and highly selective oxidizing agent for converting primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org It offers the advantage of operating under neutral pH and at room temperature, making it suitable for substrates with sensitive functional groups. wikipedia.orgacsgcipr.orgwikipedia.orgjk-sci.com Typically, a slight excess of DMP, around 1.2 to 1.5 equivalents, is used to drive the reaction to completion.

Catalytic Systems: In a move towards more sustainable and atom-economical processes, catalytic systems are increasingly favored. For the synthesis of aryl aldehydes in continuous flow systems, palladium-based catalysts have shown significant promise. For example, in the formylation of aryl fluorosulfonates, a catalyst loading of as low as 1.25 mol% of palladium acetate (B1210297) with 2.5 mol% of a phosphine ligand has been reported to be effective. nih.govresearchgate.net While this is not a direct oxidation of an alcohol, it highlights the potential for low catalyst loadings in the continuous production of related aromatic aldehydes.

The following table summarizes typical catalyst systems and their loadings for the oxidation of primary alcohols to aldehydes, which can be applied to the synthesis of this compound.

| Catalyst System | Typical Loading (molar equivalents or mol%) | Substrate Scope |

| Pyridinium Chlorochromate (PCC) | 1.4 equivalents | Primary and secondary alcohols |

| Dess-Martin Periodinane (DMP) | 1.2 - 1.5 equivalents | Primary and secondary alcohols, particularly with sensitive functional groups |

| Palladium Acetate / Phosphine Ligand | 1.25 mol% / 2.5 mol% | Aryl fluorosulfonates (in flow synthesis) |

Solvent Effects and Reaction Media

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, selectivity, and the ease of product isolation. The ideal solvent should be inert to the reaction conditions, effectively dissolve the reactants, and facilitate the desired chemical transformation.

Chlorinated Solvents: Dichloromethane (CH2Cl2) is a commonly employed solvent for oxidations using reagents like Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP). prepchem.comwikipedia.orgorganic-chemistry.org Its inert nature and ability to dissolve a wide range of organic compounds make it a suitable medium for these reactions. wikipedia.orgorganic-chemistry.org In the synthesis of the analogous 2-(2-bromophenyl)acetaldehyde, a mixture of methylene (B1212753) chloride and ether is used, with methylene chloride serving as the primary reaction solvent and ether being added during the workup to precipitate the chromium salts and facilitate filtration. prepchem.com

Aprotic Polar Solvents: In the context of continuous flow synthesis of aryl aldehydes, dimethyl sulfoxide (B87167) (DMSO) has been identified as a crucial solvent. nih.govresearchgate.net It has been shown to suppress the formation of palladium black, a common issue in palladium-catalyzed reactions, thereby enhancing both the reaction rate and selectivity. nih.govresearchgate.net

Solvent-Free Conditions: An environmentally friendly approach involves the use of solid-supported reagents under solvent-free conditions. For instance, PCC adsorbed on alumina (B75360) has been effectively used for the oxidation of various alcohols. asianpubs.org This method simplifies the workup procedure, as the solid support can be easily filtered off, and often leads to shorter reaction times and cleaner reactions. asianpubs.org

The selection of the reaction medium is therefore a balance between optimizing the reaction performance and considering the environmental impact and process efficiency. The following table provides a summary of solvents commonly used in oxidation reactions relevant to the synthesis of this compound.

| Solvent | Oxidizing Agent(s) | Key Advantages |

| Dichloromethane (CH2Cl2) | PCC, DMP | Inert, good solubility for reactants |

| Diethyl Ether | PCC (workup) | Precipitates chromium byproducts |

| Dimethyl Sulfoxide (DMSO) | Palladium catalysts (in flow) | Suppresses catalyst decomposition, enhances rate and selectivity |

| None (Solvent-Free) | PCC on Alumina | Environmentally friendly, simplified workup, faster reactions |

Temperature and Pressure Considerations

Temperature and pressure are fundamental parameters that significantly influence the rate, selectivity, and yield of chemical reactions, including the synthesis of this compound. The optimal conditions are a trade-off between achieving a desirable reaction rate and minimizing undesirable side reactions or decomposition of reactants and products.

Ambient Temperature Reactions: Many laboratory-scale oxidations of primary alcohols to aldehydes are conveniently carried out at ambient temperature. For instance, the oxidation of 2-(2-bromophenyl)ethanol (B130303) using Pyridinium Chlorochromate (PCC) in methylene chloride is conducted at room temperature. prepchem.com Similarly, oxidations with Dess-Martin Periodinane (DMP) are also typically performed at room temperature, highlighting the mildness of this reagent. wikipedia.orgorganic-chemistry.org

Elevated Temperatures in Flow Chemistry: Continuous flow synthesis often utilizes elevated temperatures to accelerate reaction rates and increase throughput. In the palladium-catalyzed formylation of aryl fluorosulfonates and (hetero)aryl bromides to produce aryl aldehydes, optimal temperatures have been identified to be around 120°C. nih.govresearchgate.netnih.gov Higher temperatures can lead to increased conversion but may also result in catalyst decomposition and reduced product yield. nih.gov

Pressure in Flow Systems: The use of elevated pressure is a key feature of many continuous flow processes, particularly when gaseous reagents are involved or when operating at temperatures above the boiling point of the solvent. For the synthesis of aryl aldehydes using syngas (a mixture of carbon monoxide and hydrogen), pressures of 10 to 20 bar have been found to be optimal. nih.govresearchgate.netnih.gov While higher pressures can increase the concentration of dissolved gases and potentially enhance reaction rates, they can also lead to catalyst deactivation in some cases. nih.gov

The following table summarizes the typical temperature and pressure conditions for relevant aldehyde synthesis methodologies.

| Method | Reagent/Catalyst | Typical Temperature | Typical Pressure |

| Batch Oxidation | Pyridinium Chlorochromate (PCC) | Ambient | Atmospheric |

| Batch Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | Atmospheric |

| Flow Synthesis | Palladium Acetate | 120°C | 10 - 20 bar |

Residence Time and Throughput in Flow Systems

In the context of continuous flow chemistry, residence time and throughput are critical parameters that dictate the efficiency and scalability of a synthetic process. Residence time refers to the average time a reactant spends in the reactor, while throughput is the amount of product that can be produced in a given period.

Optimizing Residence Time: The optimal residence time is a balance between achieving high conversion of the starting material and minimizing the formation of byproducts. For the continuous flow synthesis of aryl aldehydes from aryl fluorosulfonates, good to excellent yields were obtained with residence times ranging from 45 minutes for substrates with electron-withdrawing groups to 2 hours for those with electron-donating groups. nih.govresearchgate.net In the palladium-catalyzed reductive carbonylation of (hetero)aryl bromides, a residence time of 45 minutes was found to be effective. nih.gov Shorter residence times can be advantageous in preventing the decomposition of sensitive products or intermediates.

Maximizing Throughput: A key advantage of flow chemistry is the potential for high throughput, enabling the production of significant quantities of material in a relatively short time. By maintaining a continuous flow of reactants through the reactor, a steady stream of product can be generated. For example, in the synthesis of 6-methoxy-2-naphthaldehyde, a successful scale-up was achieved over a 415-minute operation time, producing 3.8 grams of the product. nih.gov The throughput of a flow system is directly related to the reactor volume, flow rate, and reaction concentration.

The ability to precisely control residence time in a flow reactor allows for fine-tuning of the reaction conditions to maximize yield and purity. The following table provides examples of residence times and their impact on the synthesis of aryl aldehydes in flow systems.

| Reaction | Substrate Type | Residence Time | Outcome |

| Pd-catalyzed formylation | Aryl fluorosulfonates (electron-withdrawing) | 45 minutes | Good to excellent yield |

| Pd-catalyzed formylation | Aryl fluorosulfonates (electron-donating) | 2 hours | Good to excellent yield |

| Pd-catalyzed reductive carbonylation | (Hetero)aryl bromides | 45 minutes | Good to excellent yields |

Reactivity and Transformational Chemistry of 2 3 Bromophenyl Acetaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon and adjacent acidic α-protons, making it susceptible to oxidation, reduction, condensation, and nucleophilic addition reactions.

The aldehyde functional group in 2-(3-Bromophenyl)acetaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(3-Bromophenyl)acetic acid. This transformation is a fundamental process in organic synthesis. medchemexpress.comchemguide.co.uk A variety of oxidizing agents can accomplish this conversion, ranging from strong, chromium-based reagents to milder, metal-free alternatives. organic-chemistry.orglibretexts.org

The choice of oxidant often depends on the presence of other sensitive functional groups within the molecule and the desired reaction conditions. Strong oxidants like potassium dichromate(VI) in acidic solution or Jones reagent (chromic acid) are highly effective. chemguide.co.uklibretexts.org Milder and more selective methods, such as using Oxone or N-hydroxyphthalimide (NHPI) with oxygen, have also been developed to avoid harsh conditions. organic-chemistry.org The oxidation typically proceeds through a gem-diol intermediate, which is formed by the hydration of the aldehyde in aqueous media. libretexts.org

Table 1: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Aqueous H₂SO₄, heat | Strong oxidant; turns from orange to green. chemguide.co.uk |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, room temperature | Gives good yields for a wide range of aldehydes. libretexts.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | DMF or water, mild conditions | A valuable alternative to metal-mediated oxidations. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) | O₂ (aerobic), organic solvent | Organocatalytic method avoiding heavy metals. organic-chemistry.org |

The carbonyl group of this compound can be reduced to a primary alcohol, yielding 2-(3-Bromophenyl)ethanol. fishersci.catcichemicals.com This transformation is typically achieved using metal hydride reagents. libretexts.org The two most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk

Sodium borohydride is a milder, more selective reducing agent that is typically used in alcoholic solvents like methanol or ethanol. chemguide.co.uk Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide intermediate. libretexts.orgchemguide.co.uk

Table 2: Common Reagents for the Reduction of Aldehydes to Alcohols

| Reducing Agent | Solvent | Reactivity and Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Milder reagent, reduces aldehydes and ketones. chemguide.co.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | Very strong, non-selective reagent; reduces most carbonyl-containing functional groups. chemguide.co.uk |

The aldehyde functionality of this compound allows it to participate in various condensation reactions, which are crucial for forming carbon-carbon bonds. nih.gov

Aldol (B89426) Condensation : In the presence of a dilute base, this compound can undergo self-condensation. The base abstracts an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The initial product is a β-hydroxy aldehyde (an aldol), which may subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde. researchgate.netyoutube.com

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.comthermofisher.com For example, this compound can react with malononitrile or diethyl malonate in the presence of a catalyst like piperidine or pyrrolidine to yield an α,β-unsaturated product after dehydration. wikipedia.orgresearchgate.netreddit.com This reaction is a powerful method for creating substituted olefins. researchgate.net

Pictet-Spengler Reaction : This is a specialized condensation and cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions. wikipedia.orgnrochemistry.comepa.gov While this compound itself is not the amine component, it can serve as the aldehyde partner in reactions with various β-arylethylamines (like tryptamine (B22526) or phenethylamine) to synthesize complex heterocyclic structures such as tetrahydro-β-carbolines and tetrahydroisoquinolines. wikipedia.orgjk-sci.comnih.gov The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution. nrochemistry.comjk-sci.com

The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org

The initial attack by a nucleophile breaks the C=O pi bond, leading to a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is then typically protonated in a subsequent step to yield the final alcohol product. libretexts.org

Common nucleophilic addition reactions include:

Cyanohydrin Formation : Addition of hydrogen cyanide (HCN), typically generated in situ from NaCN and an acid, results in the formation of a cyanohydrin.

Acetal (B89532) Formation : In the presence of an acid catalyst, aldehydes react reversibly with two equivalents of an alcohol to form an acetal. A hemiacetal is formed as an intermediate. youtube.com

Hydrazine Derivatives : Aldehydes react with hydrazine and its derivatives (such as 2,4-dinitrophenylhydrazine) to form hydrazones, which are often crystalline solids used for characterization. libretexts.orgyoutube.com

Table 3: Examples of Nucleophilic Addition to this compound

| Nucleophile | Product Type | Conditions |

|---|---|---|

| Cyanide (⁻CN) | Cyanohydrin | NaCN, acid |

| Alcohol (R'OH) | Acetal | Acid catalyst, excess R'OH |

| Hydrazine (H₂NNH₂) | Hydrazone | Mild acid |

| Primary Amine (R'NH₂) | Imine (Schiff Base) | Mild acid, pH control. libretexts.org |

Reactions Involving the Bromo-Substituted Phenyl Moiety

The bromine atom on the phenyl ring primarily engages in reactions typical of aryl halides, although its reactivity is influenced by the acetaldehyde (B116499) substituent.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a strong nucleophile. chemistrysteps.compressbooks.pub The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.compressbooks.pubmasterorganicchemistry.com

For SNAr to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.compressbooks.pub These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

In this compound, the bromo leaving group is not in an ortho or para position relative to a strongly activating group. The -CH₂CHO group is only weakly deactivating. Consequently, the phenyl ring is not sufficiently electron-deficient to undergo standard SNAr reactions under mild conditions. chemistrysteps.com For substitution to occur, very harsh reaction conditions (high temperature and pressure) or a different mechanism, such as one involving a benzyne intermediate, may be required. chemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The carbon-bromine bond on the aromatic ring of this compound is a key site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. lookchem.com

Suzuki Reaction

The Suzuki reaction, or Suzuki-Miyaura coupling, is a powerful method for forming a carbon-carbon single bond by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, the aryl bromide moiety can readily participate in the catalytic cycle. The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

This transformation allows for the introduction of a wide variety of substituents—such as alkyl, alkenyl, or aryl groups—at the 3-position of the phenyl ring. The aldehyde functionality is generally tolerant of the mild conditions often employed in modern Suzuki couplings, although care must be taken to select appropriate bases to avoid potential side reactions like aldol condensation. organic-chemistry.org

Table 1: Representative Conditions for Suzuki Coupling of this compound

| Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(3-Phenylphenyl)acetaldehyde |

| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(3-Vinylphenyl)acetaldehyde |

This table presents plausible, representative reaction conditions based on general Suzuki coupling protocols.

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org The aryl bromide of this compound can undergo a Heck reaction with various alkenes, such as acrylates, styrenes, or other vinyl compounds. wikipedia.orgyoutube.com The mechanism follows a similar catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated aromatic product. wikipedia.org The reaction typically results in the formation of a new carbon-carbon bond with trans stereoselectivity at the newly formed double bond. organic-chemistry.org

Table 2: Representative Conditions for Heck Reaction of this compound

| Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-2-(3-Styrylphenyl)acetaldehyde |

| Ethyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile | (E)-Ethyl 3-(3-(2-oxoethyl)phenyl)acrylate |

This table presents plausible, representative reaction conditions based on general Heck reaction protocols.

Organometallic Reactions (e.g., Grignard Reagents, Lithiation)

The aldehyde functional group in this compound is a primary site for nucleophilic attack by organometallic reagents, while the aryl bromide provides a handle for metallation.

Grignard Reactions

Grignard reagents (R-MgX) are strong nucleophiles that readily add to the electrophilic carbon of an aldehyde. libretexts.org The reaction of this compound with a Grignard reagent results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. youtube.comlibretexts.org This reaction is a classic and highly versatile method for constructing more complex molecular skeletons. A wide range of alkyl, vinyl, and aryl Grignard reagents can be employed, providing access to a diverse array of secondary alcohols. libretexts.orgmasterorganicchemistry.com

The general mechanism involves the nucleophilic addition of the carbanionic portion of the Grignard reagent to the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate, which is then protonated upon addition of a weak acid. libretexts.org

Table 3: Products from Grignard Reaction with this compound

| Grignard Reagent | Intermediate | Final Product (after H₃O⁺ workup) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide of 1-(3-bromophenyl)propan-2-ol | 1-(3-Bromophenyl)propan-2-ol |

| Phenylmagnesium bromide (PhMgBr) | Magnesium alkoxide of 1-(3-bromophenyl)-2-phenylethan-1-ol | 1-(3-Bromophenyl)-2-phenylethanol |

This table illustrates the expected products based on the general reactivity of aldehydes with Grignard reagents.

Lithiation

Organolithium reagents can interact with this compound in two principal ways. The first is through lithium-halogen exchange, where an alkyllithium reagent (such as n-butyllithium or tert-butyllithium) at low temperatures can replace the bromine atom to generate a new organolithium species, 3-(2-oxoethyl)phenyllithium. This lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent at the 3-position.

Alternatively, under certain conditions, particularly with sterically hindered lithium amide bases like lithium diisopropylamide (LDA), it is possible to deprotonate the α-carbon (the carbon adjacent to the aldehyde group), forming an enolate. This enolate can then react with electrophiles, leading to functionalization at the position alpha to the carbonyl. The competition between these pathways depends on the specific organolithium reagent, temperature, and reaction conditions.

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and saving time. tcichemicals.comnih.govmdpi.com The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a reactive aryl halide, makes it a suitable candidate for such processes.

For instance, the aldehyde group can participate in a sequence initiated by condensation with an amine to form an iminium ion or with a C-H acid in a Knoevenagel condensation. acs.org This initial step can be followed by further transformations. A hypothetical multicomponent reaction could involve the condensation of this compound with a β-ketoester and urea or thiourea (a Biginelli-type reaction), or with an amine and an isocyanide (an Ugi or Passerini-type reaction). mdpi.com

Furthermore, the aryl bromide moiety can be incorporated into a cascade sequence involving a palladium-catalyzed coupling event. For example, a reaction could be designed where an initial multicomponent reaction involving the aldehyde is followed by an intramolecular Heck coupling, leading to the rapid assembly of complex polycyclic structures. youtube.com While specific examples employing this compound in the literature are not prevalent, its functional groups are archetypal for participation in these powerful synthetic methodologies. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving 2 3 Bromophenyl Acetaldehyde

Elucidation of Reaction Pathways

In the absence of specific studies on 2-(3-Bromophenyl)acetaldehyde, the reaction pathways can be inferred from the well-documented behavior of other aldehydes.

Oxidation: The oxidation of an aldehyde to a carboxylic acid typically proceeds through the formation of a hydrate (B1144303) intermediate in the presence of water. This geminal diol is then oxidized. Common oxidizing agents include chromic acid, potassium permanganate, and Tollens' reagent. The pathway involves the removal of the aldehydic hydrogen.

Reduction: The reduction of aldehydes to primary alcohols is commonly achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The general pathway involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org

Aldol (B89426) Condensation: In the presence of a base or acid, aldehydes with α-hydrogens can undergo aldol condensation. The base-catalyzed pathway involves the deprotonation of the α-carbon to form a resonance-stabilized enolate. pw.live This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule to form a β-hydroxy aldehyde (aldol addition product). askiitians.com Subsequent dehydration can lead to an α,β-unsaturated aldehyde. wikipedia.org

Identification and Characterization of Key Intermediates

Specific intermediates in reactions involving this compound have not been isolated or characterized in the available literature. However, based on general aldehyde chemistry, several key intermediates can be proposed.

Table 1: Postulated Intermediates in Aldehyde Reactions

| Reaction Type | Postulated Intermediate | General Characteristics |

| Oxidation | Geminal Diol (Hydrate) | An unstable intermediate formed by the addition of water to the aldehyde carbonyl group. |

| Reduction | Alkoxide | Formed after the nucleophilic attack of a hydride on the carbonyl carbon, prior to protonation. |

| Base-Catalyzed Aldol Addition | Enolate Ion | A resonance-stabilized nucleophile formed by the removal of an α-proton by a base. pw.live |

| Acid-Catalyzed Aldol Addition | Enol | A neutral nucleophile formed by the protonation of the carbonyl oxygen followed by deprotonation of the α-carbon. |

Kinetic Studies and Rate-Limiting Steps

There are no specific kinetic data or rate law determinations for reactions of this compound in the scientific literature. Kinetic studies are crucial for understanding reaction mechanisms, including the identification of the rate-limiting step.

For analogous reactions, such as the oxidation of acetaldehyde (B116499), kinetic studies have been performed. For instance, the oxidation of acetaldehyde by bromate (B103136) ion was found to be first order with respect to both the aldehyde and the oxidant. researchgate.net In the pyrolysis of acetaldehyde, the reaction follows a 3/2 order with respect to acetaldehyde, indicating a complex free-radical chain reaction.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction mechanism. wikipedia.org There are no reported isotopic labeling experiments specifically involving this compound.

However, such experiments could be designed to probe the mechanisms of its reactions. For example, to investigate the mechanism of oxidation, this compound could be synthesized with a deuterium (B1214612) atom in place of the aldehydic hydrogen (2-(3-Bromophenyl)-1-d-acetaldehyde). A significant decrease in the reaction rate (a primary kinetic isotope effect) would support a mechanism where the C-H (or C-D) bond is broken in the rate-determining step.

Similarly, in a base-catalyzed aldol condensation, replacing the α-hydrogens with deuterium would allow for the study of the enolate formation step. The rate of deuterium exchange in a deuterated solvent could provide insights into the acidity of the α-protons and the kinetics of enolate formation.

Catalysis in the Chemistry of 2 3 Bromophenyl Acetaldehyde

Transition Metal Catalysis (e.g., Pd, Rh, Cu, Fe, Bi)

Transition metal catalysis is fundamental in the chemistry of aryl halides and aldehydes. For a molecule like 2-(3-Bromophenyl)acetaldehyde, these catalysts are pivotal both for its synthesis and its subsequent functionalization.

Palladium (Pd): Palladium catalysts are extensively used for cross-coupling reactions. While direct palladium-catalyzed synthesis of this compound is not commonly documented, related transformations are standard. For instance, Suzuki or Heck coupling reactions on a precursor like 3-bromostyrene (B1266119) could be employed, followed by oxidation or hydroformylation to yield the target aldehyde. Furthermore, the bromine atom on the phenyl ring of this compound serves as a handle for palladium-catalyzed C-C, C-N, and C-O bond-forming reactions, allowing for the synthesis of a diverse array of derivatives.

Rhodium (Rh): Rhodium complexes are exceptionally efficient catalysts for hydroformylation, the process of adding a formyl group (-CHO) and a hydrogen atom across a double bond. wikipedia.orgnih.gov The synthesis of this compound could be envisioned through the rhodium-catalyzed hydroformylation of 3-bromostyrene. This reaction typically utilizes a rhodium precursor, such as RhH(CO)(PPh₃)₃, in the presence of syngas (a mixture of CO and H₂). nih.gov The choice of ligands is critical for controlling the regioselectivity of the aldehyde group addition. wikipedia.orgresearchgate.net

Copper (Cu): Copper catalysts are well-known for their utility in Ullmann and Sonogashira-type coupling reactions. researchgate.netnih.gov In the context of this compound, copper catalysis can be used to modify the aryl bromide moiety. For example, coupling with amines, phenols, or terminal alkynes can introduce new functional groups onto the aromatic ring. organic-chemistry.org Recent advances have shown that copper catalysts can effectively facilitate cross-couplings of aryl halides with various organometallic reagents. researchgate.netnih.gov

Iron (Fe): Iron, being an earth-abundant and low-cost metal, has gained prominence as a catalyst for a wide range of organic transformations. Heterogeneous iron-based catalysts have been developed for C-C coupling reactions, N-arylations, and hydrogenations. For instance, iron carbide nanoparticles have been used for the hydrodeoxygenation of benzylic esters, a reaction class relevant to aldehyde chemistry. researchgate.net Iron(III) nitrate (B79036), in combination with TEMPO derivatives, facilitates the aerobic oxidation of alcohols to aldehydes. nih.gov

Bismuth (Bi): Bismuth compounds have emerged as effective and environmentally benign catalysts, particularly for oxidation reactions. mdpi.com Bismuth(III) salts, such as bismuth nitrate (Bi(NO₃)₃) or bismuth tribromide (BiBr₃), can catalyze the oxidation of the corresponding alcohol, 2-(3-bromophenyl)ethanol, to this compound. These reactions often proceed under mild conditions, using air or hydrogen peroxide as the oxidant, presenting a green alternative to traditional methods. nih.gov

| Catalyst System | Reaction Type | Substrate Example | Product Example | Key Features |

|---|---|---|---|---|

| RhH(CO)(PPh₃)₃ / Syngas | Hydroformylation | Styrene | 2-Phenylacetaldehyde | Atom-economical aldehyde synthesis. nih.gov |

| Bi(NO₃)₃ / Keto-ABNO / Air | Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | Green oxidant (air); mild conditions. |

| CuI / Ethylene glycol | Ullmann C-N Coupling | Aryl iodide + Amine | N-Arylamine | Effective for forming C-N bonds. nih.gov |

| Fe(NO₃)₃ / TEMPO | Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | Uses an earth-abundant metal catalyst. nih.gov |

Lewis Acid Catalysis (e.g., BF₃·Et₂O, NbCl₅, Bi(OTf)₃)

Lewis acids activate the carbonyl group of this compound, rendering it more electrophilic and susceptible to attack by nucleophiles. This activation is central to many C-C bond-forming reactions.

Boron trifluoride etherate (BF₃·Et₂O): This is a common Lewis acid used to promote a variety of reactions involving aldehydes. It can catalyze Diels-Alder reactions by coordinating to the carbonyl oxygen, thereby lowering the LUMO of the dienophile. For this compound, BF₃·Et₂O can facilitate reactions such as aldol (B89426) additions, cyanation with trimethylsilyl (B98337) cyanide, and Friedel-Crafts alkylations.

Niobium(V) chloride (NbCl₅): NbCl₅ is a powerful and versatile Lewis acid catalyst. researchgate.netmdpi.com It has been shown to effectively catalyze numerous reactions involving aldehydes, including the synthesis of β-keto esters from α-diazoesters, three-component Strecker reactions to form α-aminonitriles, and Friedel-Crafts acylations. Its strong electrophilicity allows it to activate even weakly nucleophilic substrates under mild conditions.

Bismuth triflate (Bi(OTf)₃): Bismuth triflate is a water-tolerant Lewis acid that can catalyze a range of transformations. It has been employed in the one-pot conversion of aldehydes to homoallylic ethers using allyltrimethylsilane (B147118) and in the direct substitution of alcohols with various amides. Its ability to function in the presence of moisture makes it a practical catalyst for many synthetic applications involving aldehydes like this compound.

| Lewis Acid | Reaction Type | Substrate Example | Key Application |

|---|---|---|---|

| BF₃·Et₂O | Diels-Alder | α,β-Unsaturated Aldehyde | Activates dienophile for cycloaddition. |

| NbCl₅ | Strecker Reaction | Benzaldehyde, Aniline (B41778), TMSCN | Efficient synthesis of α-aminonitriles. |

| Bi(OTf)₃ | Allylation | Benzaldehyde, Allyltrimethylsilane | Formation of homoallylic ethers. |

Brønsted Acid Catalysis

Brønsted acids catalyze reactions by protonating the carbonyl oxygen of the aldehyde, which increases its electrophilicity. This mode of activation is fundamental to classical reactions like acetal (B89532) formation. In modern synthetic chemistry, chiral Brønsted acids, particularly phosphoric acid derivatives, have emerged as powerful catalysts for enantioselective transformations. For this compound, a chiral Brønsted acid could catalyze the asymmetric addition of nucleophiles such as dienes (in Friedel-Crafts reactions), allenylboronates, or silyl (B83357) enol ethers to generate chiral products with high enantiomeric excess.

Organocatalysis and Aminocatalysis

Organocatalysis, particularly aminocatalysis, offers a metal-free approach to the asymmetric functionalization of aldehydes. Chiral secondary amines, such as proline and its derivatives, react with aldehydes to form nucleophilic enamine intermediates or electrophilic iminium ion intermediates.

Enamine Catalysis: The enamine formed from this compound and a chiral amine can react with electrophiles (e.g., alkyl halides, Michael acceptors) at the α-position, leading to enantiomerically enriched products.

Iminium Catalysis: The iminium ion formed can react with nucleophiles (e.g., in Friedel-Crafts or Diels-Alder reactions), activating the aldehyde towards asymmetric addition.

This dual reactivity makes aminocatalysis a powerful tool for constructing complex chiral molecules from simple aldehyde precursors.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is an effective technique for reactions where reactants are located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports an anionic reactant from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. This methodology is highly relevant for reactions of α-substituted phenylacetaldehydes. For example, the alkylation or Michael addition to this compound could be performed using an aqueous solution of a base and a nucleophile, with the aldehyde in an organic solvent, facilitated by a catalyst like tetrabutylammonium (B224687) bromide (TBAB).

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recycling. For reactions involving this compound, heterogeneous catalysts could be employed in both its synthesis and conversion. A potential synthetic route is the selective hydrogenation of 3-bromocinnamaldehyde. Catalysts such as platinum or palladium supported on materials like ceria-zirconia or carbon can be used to selectively reduce the C=C bond while preserving the aldehyde functionality. Furthermore, heterogeneous iron or palladium catalysts can be used for cross-coupling reactions involving the aryl bromide group. Catalytic transfer hydrogenation, using hydrogen donors like alcohols or formic acid, provides a safer alternative to using gaseous hydrogen and can be facilitated by heterogeneous catalysts.

Based on a comprehensive review of available scientific literature, there is no documented evidence of this compound being utilized as a direct precursor for the synthesis of indene, 1-indanone, oxadiazole, isoxazoline, or pyranoisoquinoline derivatives. The synthetic pathways for these heterocyclic compounds typically involve different starting materials and reaction mechanisms.

While aldehydes, in general, are used in the synthesis of thiazolidine (B150603) derivatives, specific examples employing this compound are not found in the reviewed literature. The general synthesis of thiazolidine derivatives involves the condensation reaction of an aldehyde, an amine, and a compound containing a thiol group, such as thioglycolic acid. Although this compound could theoretically serve as the aldehyde component in this reaction, there are no specific research findings to detail this application.

Therefore, it is not possible to provide a scientifically accurate article on the applications of this compound in the synthesis of the specified complex molecular structures as outlined in the request.

Applications of 2 3 Bromophenyl Acetaldehyde in Complex Molecular Synthesis

Precursor for Pharmaceutically Relevant Scaffolds

2-(3-Bromophenyl)acetaldehyde serves as a versatile precursor for the synthesis of various pharmaceutically relevant scaffolds, primarily through its participation in cyclization reactions to form heterocyclic systems. One of the most significant applications of phenylacetaldehyde (B1677652) derivatives is in the construction of tetrahydroisoquinoline and β-carboline frameworks via the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. In the context of this compound, it can react with tryptamine (B22526) to potentially yield β-carboline derivatives, or with other phenylethylamines to form substituted tetrahydroisoquinolines. These core structures are present in a wide array of natural products and synthetic compounds with diverse biological activities.

The resulting brominated tetrahydroisoquinoline or β-carboline scaffolds are valuable intermediates themselves. The bromine atom provides a handle for further functionalization through various cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery programs.

Below is a table summarizing potential pharmaceutically relevant scaffolds derivable from this compound:

| Scaffold | Synthetic Route | Potential Biological Relevance |

| Tetrahydroisoquinolines | Pictet-Spengler reaction | Anticonvulsant, sympathomimetic, and other CNS activities |

| β-Carbolines | Pictet-Spengler reaction | Sedative, anxiolytic, hypnotic, antitumor, antiviral |

| Substituted Indoles | Further functionalization | Broad spectrum of pharmacological activities |

Role in the Synthesis of Specialty Chemicals and Intermediates

Beyond its application in pharmaceutical synthesis, this compound can be utilized as an intermediate in the synthesis of various specialty chemicals. Its aldehyde functionality and the presence of a bromine atom on the aromatic ring allow for a range of chemical transformations.

The aldehyde group can undergo classical reactions such as Wittig olefination to form substituted styrenes, which are monomers for specialty polymers or can be further elaborated. Additionally, Grignard reactions with organometallic reagents can convert the aldehyde into secondary alcohols, which are themselves important intermediates.

The bromo-substituted phenyl ring is amenable to various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. For instance, Heck, Suzuki, and Sonogashira couplings can be employed to form new carbon-carbon bonds, leading to the synthesis of biaryls, stilbenes, and aryl alkynes, respectively. These products can find applications as liquid crystals, organic light-emitting diode (OLED) materials, or advanced polymers.

Derivatization to Analogues with Modified Functional Groups

The chemical structure of this compound allows for straightforward derivatization to generate a variety of analogues with modified functional groups, expanding its synthetic utility.

Positional Isomers and their Distinct Reactivity

The reactivity of bromophenylacetaldehydes can be influenced by the position of the bromine atom on the phenyl ring (ortho, meta, or para). The electronic effects of the bromine atom, being an electron-withdrawing group through induction and a weak deactivator, can affect the reactivity of both the aldehyde and the aromatic ring.

While specific comparative studies on the reactivity of 2-(2-bromophenyl)acetaldehyde, this compound, and 2-(4-bromophenyl)acetaldehyde are not extensively documented in the readily available literature, general principles of organic chemistry suggest potential differences:

Electrophilicity of the Aldehyde: The inductive effect of the bromine atom would slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is generally more pronounced from the ortho and para positions.

Reactivity in Electrophilic Aromatic Substitution: The bromine atom is an ortho, para-director for electrophilic aromatic substitution reactions on the phenyl ring, although it is a deactivator. This would influence the regioselectivity of further substitutions on the aromatic ring.

Participation in Cyclization Reactions: In reactions like the Pictet-Spengler synthesis, the electronic nature of the phenyl ring can influence the rate and success of the intramolecular cyclization step.

Halogen-Substituted Analogues

Analogues of this compound with other halogen substitutions (e.g., fluorine, chlorine) can be synthesized and are expected to exhibit different reactivity profiles. The nature of the halogen atom influences its electronic effects (inductive vs. resonance) and its ability to act as a leaving group in nucleophilic aromatic substitution or as a coupling partner in cross-coupling reactions.

The following table outlines the expected influence of different halogen substituents on the properties and reactivity of the corresponding phenylacetaldehyde analogue:

| Halogen | Inductive Effect | Reactivity in Cross-Coupling | Potential Applications of Analogues |

| Fluorine | Strongest | Less reactive | In medicinal chemistry for metabolic stability |

| Chlorine | Strong | More reactive than fluoro | Precursors for various coupled products |

| Bromine | Moderate | Good reactivity | Versatile intermediate for various couplings |

| Iodine | Weakest | Most reactive | Highly reactive precursors for complex syntheses |

The synthesis of these halogen-substituted analogues would typically involve starting from the corresponding halogenated phenylacetic acid or phenylethanol, followed by oxidation to the aldehyde. These analogues provide a platform for creating a diverse range of molecules with tailored electronic and steric properties for applications in materials science and medicinal chemistry.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

No published studies were found that performed DFT calculations on 2-(3-Bromophenyl)acetaldehyde to determine its optimized molecular geometry (bond lengths and angles) or to analyze its electronic structure (e.g., molecular orbital analysis, electrostatic potential maps).

Ab Initio Hartree-Fock (HF) Methods

There is no available research detailing the use of Ab Initio Hartree-Fock methods to study this compound.

Transition State Modeling and Energy Profiles

A search for studies involving the modeling of transition states and the calculation of energy profiles for reactions involving this compound yielded no results.

Prediction of Reactivity and Selectivity

No computational studies predicting the reactivity and selectivity of this compound in chemical reactions were found in the reviewed literature.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 2-(3-Bromophenyl)acetaldehyde is a primary area of future research. While classical methods may exist, modern synthetic chemistry emphasizes sustainability and efficiency.

Future work will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. One promising direction is the application of chemo-enzymatic one-pot cascades. rsc.org These processes could utilize renewable starting materials, such as substituted phenylpropenes, and combine catalytic chemical steps with highly selective enzymatic transformations to produce the target aldehyde in a more sustainable manner. rsc.org

Another avenue involves the direct oxidation of the corresponding alcohol, 2-(3-bromophenyl)ethanol. Research into sustainable oxidation methods, for instance, using nitrogen dioxide gas where the gaseous byproducts can be converted to nitric acid, presents a waste-free alternative to heavy-metal-based oxidants. nih.gov

Furthermore, direct carbon-carbon bond-forming reactions are gaining traction. For example, iridium-catalyzed hydroarylation of vinylene carbonate with arylboronic acids has been shown to produce arylacetaldehydes. researchgate.net Adapting such methods for 3-bromophenylboronic acid could provide a novel and direct route to the target compound.

Table 1: Potential Novel Synthetic Routes

| Synthetic Approach | Starting Material | Key Features | Potential Advantages |

|---|---|---|---|

| Chemo-enzymatic Cascade | 3-Bromophenylpropene derivative | One-pot, combination of chemical and enzymatic catalysis | Use of renewable feedstocks, high selectivity, reduced waste rsc.org |

| Sustainable Oxidation | 2-(3-Bromophenyl)ethanol | Gaseous NO2 as oxidant | Waste-free process, avoidance of hazardous heavy metals nih.gov |

| Iridium-Catalyzed Hydroarylation | 3-Bromophenylboronic acid | Direct C-C bond formation | High atom economy, novel disconnection approach researchgate.net |

Exploration of New Catalytic Systems

Catalysis is central to modern organic synthesis, and the development of new catalytic systems for the production and transformation of this compound is a fertile ground for research.

Palladium-catalyzed cross-coupling reactions are a cornerstone of aryl bromide functionalization. Future research will likely explore novel palladium complexes with advanced ligands to improve the efficiency and scope of reactions, such as the formylation of 3-bromo-iodobenzene to generate the aldehyde moiety directly. researchgate.net The development of heterogeneous catalysts, such as phosphine (B1218219) ligands immobilized on magnetic nanoparticles, could facilitate catalyst recovery and reuse, aligning with green chemistry principles. researchgate.net

Beyond palladium, other transition metals and catalytic systems are being investigated for aldehyde synthesis. Polyoxometalate (POM) catalysts, for example, offer unique reactivity for aerobic oxidation reactions and could be designed for the selective synthesis of functionalized aldehydes. innoget.comyedarnd.com For transformations of the aldehyde itself, lanthanide catalysts have shown promise in promoting greener allylation reactions, a key C-C bond-forming reaction. nih.gov

Table 2: Emerging Catalytic Systems

| Catalyst Type | Reaction | Potential Application for this compound |

|---|---|---|

| Advanced Palladium-Ligand Systems | Formylation of Aryl Halides | More efficient synthesis from 3-bromo-iodobenzene researchgate.netacs.org |

| Heterogeneous Catalysts | Suzuki-Miyaura Coupling | Greener synthesis of α-aryl esters and amides from the aldehyde nih.gov |

| Polyoxometalate (POM) Catalysts | Aerobic Oxidation | Sustainable synthesis via oxidation of a suitable precursor innoget.comyedarnd.com |

Expansion of Synthetic Applications in Drug Discovery and Material Science

The bifunctional nature of this compound makes it an attractive building block for creating complex molecules for drug discovery and materials science.

In medicinal chemistry, bromophenyl groups are present in numerous bioactive compounds, including kinase inhibitors and anticancer agents. nih.govmdpi.com The aldehyde group can be readily converted into a wide range of functional groups or used in cyclization reactions to build heterocyclic scaffolds common in pharmaceuticals. For instance, it could serve as a key intermediate in the synthesis of novel 1,2,4-triazole (B32235) analogs, which have shown promising anticancer activity. nih.gov The compound's utility as a drug discovery intermediate lies in its ability to act as a scaffold for creating libraries of related compounds for biological screening. arborpharmchem.com

In materials science, the bromine atom provides a handle for metal-catalyzed cross-coupling reactions, enabling the synthesis of functionalized polyphenylene structures. These materials can be precursors to high-density monolithic glassy carbons with applications in advanced electronics and thermal management. researchgate.net The aldehyde functionality could also be used to synthesize depolymerizable poly(phthalaldehydes), creating smart materials that can be broken down on demand. boisestate.edu

Advanced Mechanistic Insights through Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound will be crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic and computational methods are powerful tools for achieving these insights.

In situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, can monitor reaction kinetics and identify transient intermediates in real-time. This is particularly valuable for optimizing complex catalytic cycles, such as those in palladium-catalyzed reactions. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and predict reactivity. dntb.gov.ua Molecular Electrostatic Potential (MEP) maps can reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its nucleophilic and electrophilic sites and guiding the design of new reactions. dergipark.org.tr Such studies can elucidate the interplay between the aldehyde group and the bromophenyl ring, leading to a more rational approach to its use in synthesis.

Integration of Flow Chemistry and Green Chemistry Principles for Industrial Scale-Up

For this compound to be a viable industrial intermediate, its production must be scalable, safe, and sustainable. The integration of flow chemistry and green chemistry principles is essential for achieving this.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents or intermediates, and the potential for automation and process optimization. mdpi.comnih.govchemicalindustryjournal.co.uk A continuous-flow protocol for the palladium-catalyzed reductive carbonylation of aryl bromides to aryl aldehydes has already been developed, demonstrating the feasibility of this approach for synthesizing similar compounds. researchgate.net Such a system would allow for precise control over reaction parameters, leading to higher yields and purity, and could be readily scaled for industrial production. nih.govmdpi.com

Applying the twelve principles of green chemistry will be paramount. This includes:

Catalysis: Using catalytic reagents in place of stoichiometric ones to minimize waste. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Safer Solvents: Reducing or eliminating the use of hazardous solvents, potentially through mechanochemistry (solid-state reactions) or by using greener solvents like water. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, a goal that can be facilitated by photochemistry or highly active catalysts. osaka-u.ac.jp

By combining the precise control of flow chemistry with the sustainability framework of green chemistry, the industrial-scale production of this compound and its derivatives can be made economically viable and environmentally responsible. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(3-bromophenyl)acetaldehyde, and how are they experimentally determined?

- Answer : The compound (CAS 109347-40-2) has a molecular formula of C₈H₇BrO and molecular weight of 199.04 g/mol. Key properties include:

- Density : 1.466 g/cm³ (pycnometry or computational modeling)

- Boiling Point : 267.5°C at 760 mmHg (determined via distillation under controlled pressure)

- Flash Point : 99.7°C (measured using a Pensky-Martens closed-cup apparatus)

- Vapor Pressure : 0.00812 mmHg at 25°C (estimated via Antoine equation or gas chromatography) .

- Methodology : These properties are critical for reaction design (e.g., solvent selection, reflux conditions). For example, the high boiling point suggests stability under thermal conditions, while the low vapor pressure indicates minimal volatility at room temperature.

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Answer : A plausible route involves oxidation of 2-(3-bromophenyl)ethanol using pyridinium chlorochromate (PCC) in dichloromethane. Alternatively, Friedel-Crafts acylation of bromobenzene with acetyl chloride in the presence of AlCl₃ may yield intermediates that are subsequently reduced .

- Methodology :

- Oxidation : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1). Quench with NaHSO₃, extract with DCM, and purify via column chromatography.

- Critical Parameters : Control reaction temperature (<0°C for Friedel-Crafts to minimize side reactions) and stoichiometry (excess acylating agent for higher yields).

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Answer :

- ¹H NMR : A singlet at δ 9.6–9.8 ppm for the aldehyde proton; aromatic protons at δ 7.2–7.8 ppm (doublets and triplets due to meta-substitution) .

- ¹³C NMR : Aldehyde carbon at δ 195–200 ppm; brominated aromatic carbons at δ 120–135 ppm .

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch); C-Br stretch at ~550 cm⁻¹ .

- Methodology : Compare experimental data with computational simulations (e.g., DFT-based NMR predictions) to resolve ambiguities in aromatic substitution patterns.

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic addition reactions?

- Answer : The meta-bromine group exerts both electronic and steric effects:

- Electronic : Bromine’s -I effect deactivates the aromatic ring, reducing electrophilicity at the aldehyde carbon.

- Steric : The bulky bromine hinders nucleophilic attack at the ortho/para positions, directing reactivity to the aldehyde group.

Q. What role does this compound play in the synthesis of bioactive heterocycles?

- Answer : It serves as a precursor for indole derivatives via Fischer indole synthesis. For example, condensation with phenylhydrazine under acidic conditions yields 3-bromo-substituted indoles, which exhibit antimicrobial activity .

- Methodology :

- Reaction : Heat equimolar amounts of aldehyde and phenylhydrazine in acetic acid at 80°C for 6 hours.

- Optimization : Vary acid catalysts (e.g., HCl vs. H₂SO₄) to maximize regioselectivity.

Q. How can computational chemistry aid in predicting the reaction pathways of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:

- Transition States : For nucleophilic additions (e.g., enamine formation).

- Thermodynamic Stability : Compare intermediates in multi-step syntheses.

Contradictions and Resolutions

- Melting Point Variability : reports a melting point of 98–104°C for 3-bromophenylacetic acid, while cites 99–102°C. This discrepancy (~1–2°C) may arise from impurities or polymorphic forms. Use recrystallization (e.g., ethanol/water) to standardize purity .

Methodological Best Practices

- Purification : For gram-scale syntheses, employ silica gel chromatography (hexane/ethyl acetate gradient) to isolate the aldehyde from oxidized byproducts.

- Safety : Handle under inert atmosphere (N₂/Ar) due to the compound’s sensitivity to aerial oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |